UNC0646

Übersicht

Beschreibung

UNC 0646 ist ein potenter und selektiver Inhibitor von Histon-Lysin-Methyltransferase-Enzymen, der speziell auf G9a und GLP abzielt. Diese Enzyme spielen eine entscheidende Rolle bei der Methylierung von Histonproteinen, einem Schlüsselprozess in der Regulation der Genexpression. Durch die Hemmung dieser Enzyme kann UNC 0646 die Genexpression modulieren und ist somit ein wertvolles Werkzeug in der epigenetischen Forschung .

Wissenschaftliche Forschungsanwendungen

Melanoma Research

Recent studies have shown that UNC0646 exerts anticancer effects on melanoma cells by:

- Inducing Apoptosis : Treatment with this compound leads to increased apoptosis in melanoma cell lines (MeWo and WM164), characterized by elevated levels of BAX and reduced levels of BCL-2, indicating a shift towards pro-apoptotic signaling pathways .

- Inhibiting Cell Proliferation : this compound treatment results in significant cell cycle arrest in the G1 phase after 48 hours, effectively reducing the viability of melanoma cells .

- Modulating Reactive Oxygen Species (ROS) : The compound promotes ROS generation, which is linked to apoptosis induction .

Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) models, this compound has been delivered using nanodiamonds to enhance its bioavailability and efficacy:

- Improved Delivery : Nanodiamond-UNC0646 complexes have shown enhanced dispersibility in water and pH-responsive release profiles, leading to improved in vivo efficacy against HCC .

- Tumor Growth Inhibition : The combination of nanodiamonds with this compound significantly suppressed tumor growth in orthotopic HCC mouse models, highlighting its potential for clinical applications .

Epigenetic Research

This compound is extensively utilized in epigenetic studies to investigate the role of histone methylation in various biological processes:

- Gene Regulation Studies : As a tool compound, this compound aids researchers in elucidating the mechanisms by which histone modifications influence gene expression patterns during development and disease states.

- Drug Development : The compound is being explored as a lead candidate for developing new epigenetic drugs targeting aberrant histone methylation associated with various cancers.

Comparative Analysis with Other Inhibitors

The following table summarizes key characteristics of this compound compared to other known histone methyltransferase inhibitors:

| Compound Name | Target Enzyme | IC50 (nM) | Unique Features |

|---|---|---|---|

| This compound | G9a | 6 | High selectivity for G9a and GLP; induces apoptosis in cancer cells |

| BIX-01294 | G9a | 100 | Induces autophagy-associated cell death |

| GSK343 | EZH2 | 30 | Selective inhibitor targeting a different methyltransferase |

| EPZ-6438 | EZH2 | 10 | Focused on non-canonical methylation pathways |

Wirkmechanismus

UNC0646: A Detailed Examination of its Mechanism of Action

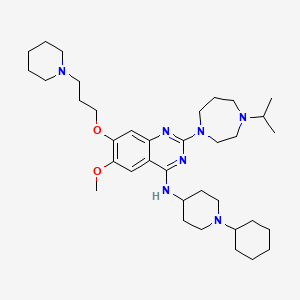

This compound, also known as N-(1-cyclohexylpiperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine, is a potent and selective inhibitor of certain protein lysine methyltransferases . This article will delve into the various aspects of its mechanism of action.

Target of Action

This compound primarily targets the homologous protein lysine methyltransferases, G9a and GLP . These enzymes play key roles in the transcriptional repression of a variety of genes via dimethylation of lysine 9 on histone H3 (H3K9me2) of chromatin .

Mode of Action

This compound interacts with G9a and GLP by inhibiting their activity. It potently blocks G9a/GLP methyltransferase activity in cells . This interaction results in a decrease in the levels of H3K9me2, a marker of gene repression .

Biochemical Pathways

The inhibition of G9a and GLP by this compound affects the biochemical pathway involving the methylation of histone H3 at lysine 9 (H3K9me2). This modification is a key epigenetic marker for the formation of heterochromatin, a tightly packed form of DNA, which is associated with gene silencing .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in gene expression. By inhibiting G9a and GLP, this compound reduces the levels of H3K9me2 in cells . This can lead to the reactivation of previously silenced genes, which can have various downstream effects depending on the specific genes involved .

Biochemische Analyse

Biochemical Properties

UNC0646 interacts with the enzymes G9a and GLP, inhibiting their activity . These enzymes are histone methyltransferases that catalyze the methylation of histone H3 at lysine 9 (H3K9), a key epigenetic modification associated with gene silencing . This compound’s interaction with these enzymes leads to a decrease in H3K9 methylation, thereby influencing the expression of various genes .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. In melanoma cells, treatment with this compound led to apoptosis, loss of mitochondrial membrane potential, and the generation of reactive oxygen species . It also caused cell cycle arrest and inhibited cell proliferation . In chronic lymphocytic leukemia cells, this compound treatment resulted in marked induction of cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of G9a and GLP. This inhibition leads to a decrease in H3K9 methylation, altering the transcriptional activity of various genes . For instance, this compound treatment has been found to increase the transcriptional levels of CDK1 and BAX, and decrease BCL-2 mRNA levels .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, in melanoma cells, this compound treatment led to apoptosis and cell cycle arrest over a period of 48 hours .

Metabolic Pathways

Given its role as an inhibitor of G9a and GLP, it likely influences pathways related to histone methylation and gene expression .

Subcellular Localization

Given its role as an inhibitor of histone methyltransferases, it is likely to be found in the nucleus where these enzymes exert their function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von UNC 0646 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen typischerweise die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die Selektivität und Potenz zu verbessern. Spezielle Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von UNC 0646 würde wahrscheinlich die Skalierung der Laborsyntheseverfahren umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen für großtechnische Reaktionen, die Sicherstellung einer gleichmäßigen Qualität und Reinheit sowie die Implementierung effizienter Reinigungsverfahren. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

UNC 0646 unterliegt hauptsächlich Substitutionsreaktionen, insbesondere nukleophilen Substitutionen, aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von UNC 0646 verwendet werden, sind verschiedene Nukleophile, Oxidationsmittel und Reduktionsmittel. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen mit UNC 0646 gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen, die seine biologische Aktivität und Selektivität verbessern. Diese Modifikationen können die pharmakokinetischen Eigenschaften der Verbindung verbessern und potenzielle Nebenwirkungen reduzieren .

Wissenschaftliche Forschungsanwendungen

UNC 0646 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Mechanismen der Histonmethylierung und ihre Auswirkungen auf die Genexpression zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle epigenetischer Modifikationen in verschiedenen biologischen Prozessen, einschließlich Entwicklung und Krankheit.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krebs untersucht, bei dem eine abnorme Histonmethylierung ein häufiges Merkmal ist.

Industrie: Wird bei der Entwicklung neuer epigenetischer Medikamente und als Referenzverbindung beim Screening von Histon-Methyltransferase-Inhibitoren eingesetzt

Wirkmechanismus

UNC 0646 entfaltet seine Wirkung, indem es an die aktive Stelle der Histon-Lysin-Methyltransferase-Enzyme G9a und GLP bindet. Diese Bindung hemmt die Fähigkeit der Enzyme, Methylgruppen auf Histonproteine zu übertragen, wodurch die Histonmethylierungswerte reduziert werden. Diese Reduktion der Methylierung kann zu Veränderungen in der Genexpression führen und verschiedene zelluläre Prozesse beeinflussen. Zu den molekularen Zielstrukturen und Wegen, die beteiligt sind, gehören die Regulation von Genen, die mit Zellwachstum, Differenzierung und Apoptose verbunden sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BIX-01294: Ein weiterer Inhibitor von G9a, jedoch mit geringerer Selektivität und Potenz im Vergleich zu UNC 0646.

UNC 0638: Ein enger Analog von UNC 0646 mit ähnlicher inhibitorischer Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

A-366: Hemmt sowohl G9a als auch GLP, jedoch mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus

Einzigartigkeit von UNC 0646

UNC 0646 zeichnet sich durch seine hohe Selektivität und Potenz für G9a und GLP aus, mit IC50-Werten im Nanomolarbereich. Seine Fähigkeit, die Histonmethylierungsebenen effektiv mit minimaler Zytotoxizität zu reduzieren, macht es zu einem wertvollen Werkzeug in der epigenetischen Forschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

UNC0646 is a potent and selective inhibitor of the lysine methyltransferases G9a and GLP, with significant implications in cancer biology and epigenetic regulation. Understanding its biological activity is crucial for elucidating its potential therapeutic applications, particularly in oncology.

This compound primarily functions by inhibiting the methyltransferase activity of G9a and GLP, which are involved in the methylation of histone H3 at lysine 9 (H3K9). This modification is associated with transcriptional repression. The compound exhibits IC50 values of 6 nM for G9a and 15 nM for GLP, indicating its high potency in cellular contexts .

1. Cell Viability and Proliferation

Studies have demonstrated that this compound significantly impairs the viability of various cancer cell lines. For instance, treatment with this compound led to a dose-dependent reduction in cellular viability in melanoma cell lines MeWo and WM164, as evidenced by MTT assays. The IC50 values were determined, highlighting a marked decrease in cell viability after 24 hours of treatment .

2. Induction of Apoptosis

This compound treatment was found to induce apoptosis in MeWo cells, as indicated by an increase in Annexin-V positive cells. This suggests that the compound triggers apoptotic pathways, contributing to reduced cell viability. Notably, while apoptosis was observed, caspase 3/7 activation did not occur, indicating a unique apoptotic mechanism possibly involving reactive oxygen species (ROS) generation .

3. Cell Cycle Arrest

The compound also promotes cell cycle arrest at the G1 phase after 48 hours of exposure. This was accompanied by a decrease in cells transitioning to the S and G2/M phases, suggesting that this compound effectively halts proliferation by interfering with normal cell cycle progression .

Molecular Impact

This compound's effects extend to transcriptional regulation:

- Increased BAX and Decreased BCL-2 : Treatment led to increased transcriptional levels of pro-apoptotic gene BAX and decreased levels of anti-apoptotic BCL-2, reinforcing its role in promoting apoptosis .

- Regulation of Cell Cycle Genes : The expression levels of CDK1 were significantly reduced following treatment with this compound, which correlates with the observed cell cycle arrest .

Case Study 1: Melanoma Cell Lines

In a controlled study using MeWo cells, this compound was administered at varying concentrations. Results showed a significant increase in LDH release at the IC50 dose, confirming cell membrane integrity loss associated with cytotoxicity. Additionally, ROS levels were markedly elevated post-treatment, implicating oxidative stress as a contributor to the observed apoptotic effects .

Case Study 2: G9a Inhibition in A549 Cells

In lung cancer A549 cells, this compound was shown to relieve hormonal repression of G9a-regulated genes when administered prior to dexamethasone treatment. This highlights its dual role as both an inhibitor and a modulator of gene expression depending on the cellular context .

Comparative Biological Activity Table

| Parameter | This compound | Control |

|---|---|---|

| IC50 for G9a | 6 nM | - |

| IC50 for GLP | 15 nM | - |

| EC50 (cellular toxicity) | 4.7 μM (in MCF7 cells) | - |

| Induction of Apoptosis | Yes | No |

| Cell Cycle Arrest | G1 Phase | Normal progression |

| Increase in BAX | Yes | No |

| Decrease in BCL-2 | Yes | No |

Eigenschaften

IUPAC Name |

N-(1-cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKWLRHRXOPODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025975 | |

| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320288-17-2 | |

| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNC-0646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5F4D95Y7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.